4-Bromo-1-ethyl-2-nitrobenzene
Overview
Description
4-Bromo-1-ethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a nitro group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-2-nitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming nitrobenzene.
Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom, forming 4-bromo-1-nitrobenzene.
Alkylation: The final step involves the alkylation of 4-bromo-1-nitrobenzene using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethyl group, resulting in this compound
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethyl-2-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the nitro and bromine groups direct incoming electrophiles to specific positions on the benzene ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) for bromination.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction of the nitro group.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) for nucleophilic substitution reactions.
Major Products:
Reduction: 4-Bromo-1-ethyl-2-aminobenzene.
Nucleophilic Substitution: 4-Hydroxy-1-ethyl-2-nitrobenzene or 4-Amino-1-ethyl-2-nitrobenzene
Scientific Research Applications
4-Bromo-1-ethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the bromine atom can direct electrophiles to the ortho and para positions relative to itself.
Reduction: The nitro group can be reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles through the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine
Comparison with Similar Compounds
4-Bromo-1-nitrobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
4-Bromo-1-ethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic aromatic substitution.
4-Nitro-1-ethylbenzene: Lacks the bromine atom, affecting its reactivity towards nucleophiles .
Uniqueness: 4-Bromo-1-ethyl-2-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (ethyl) groups, which influence its reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-ethyl-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEUEACCUDZRPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428795 | |
Record name | 4-bromo-1-ethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-66-2 | |
Record name | 4-Bromo-1-ethyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10342-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-1-ethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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